2-[(pyridin-3-yl)amino]ethan-1-ol
Overview
Description
2-[(Pyridin-3-yl)amino]ethan-1-ol is an organic compound that features a pyridine ring attached to an aminoethanol moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a pyridine ring and an aminoethanol group allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-[(pyridin-3-yl)amino]ethan-1-ol involves the reaction of 3-aminopyridine with ethylene oxide. The reaction typically proceeds under mild conditions, often in the presence of a solvent such as ethanol or water. The reaction can be represented as follows:
3-aminopyridine+ethylene oxide→this compound
Another method involves the reduction of 2-[(pyridin-3-yl)amino]acetaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This method provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-3-yl)amino]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(pyridin-3-yl)amino]acetaldehyde or 2-[(pyridin-3-yl)amino]acetic acid.
Reduction: Formation of 2-[(pyridin-3-yl)amino]ethane.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-[(Pyridin-3-yl)amino]ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of pyridine-containing compounds with biological targets.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(pyridin-3-yl)amino]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions, while the aminoethanol group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Pyridin-2-yl)amino]ethan-1-ol
- 2-[(Pyridin-4-yl)amino]ethan-1-ol
- 2-[(Pyridin-3-yl)amino]propan-1-ol
Comparison
2-[(Pyridin-3-yl)amino]ethan-1-ol is unique due to the position of the amino group on the pyridine ring, which influences its reactivity and biological activity. Compared to 2-[(pyridin-2-yl)amino]ethan-1-ol and 2-[(pyridin-4-yl)amino]ethan-1-ol, the 3-position of the amino group in this compound allows for different substitution patterns and interactions with biological targets. Additionally, the presence of the ethanol group provides further versatility in chemical reactions and applications.
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(pyridin-3-ylamino)ethanol |
InChI |
InChI=1S/C7H10N2O/c10-5-4-9-7-2-1-3-8-6-7/h1-3,6,9-10H,4-5H2 |
InChI Key |
SNXJFWSNRZMEKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NCCO |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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